4-(Chloromethyl)-2-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 4-(Chloromethyl)-2-methylpyridine and related compounds often involves halomethylation of pyridine derivatives. For instance, the synthesis of halomethyl-2,2′-bipyridines, including compounds similar to 4-(Chloromethyl)-2-methylpyridine, has been efficiently achieved through specific synthetic routes that ensure the introduction of the chloromethyl group at the desired position on the pyridine ring (Smith, Lamba, & Fraser, 2003).
Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)-2-methylpyridine can be characterized by spectroscopic methods, including FTIR, NMR, and X-ray crystallography. These techniques provide detailed information on the bonding, geometry, and overall structure of the molecule. For example, studies on similar pyridine derivatives have elucidated their crystal and molecular structures, showcasing the arrangement of atoms and the presence of specific functional groups (Bator et al., 2011).
Chemical Reactions and Properties
4-(Chloromethyl)-2-methylpyridine participates in various chemical reactions, primarily due to the reactivity of the chloromethyl group. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds and compounds. The pyridine ring can also engage in coordination chemistry, forming complexes with metals (Ahmadi et al., 2011).
Scientific Research Applications
Corrosion Inhibition : A study found that 2-amino-4-methylpyridine effectively inhibits mild steel corrosion in 0.5 M HCl, suggesting potential applications in corrosion prevention technologies (B. Mert et al., 2014).
Material Science : Another research indicates that compounds like 2-chloro-4-nitropyridine (CNP) and 2-chloro-4-methyl-5-nitropyridine (CMNP) have high hyperpolarizability and stability, which are important in material sciences, especially in fields related to non-linear optics (G. Velraj et al., 2015).
Pharmaceutical Synthesis : In pharmaceutical research, compounds like 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio-1H-benzimidazole (5-MTP) have been synthesized from 4-chloro-2,3-dimethylpyridine, demonstrating the chemical's role in drug development (Pan Xiang-jun, 2006).
Polyelectrolyte Studies : Quaternization reactions involving chloromethylated polystyrene and 4,4′-bipyridil have been studied, providing insights into the kinetics of these reactions important in polymer chemistry (C. Luca et al., 1996).
Enzyme Inactivation : The novel 4-halopyridine "warhead" effectively inactivates enzymes like dimethylarginine dimethylaminohydrolase (DDAH) by stabilizing the pyridinium form, important in biochemistry and drug development (Corey M. Johnson et al., 2011).
Chemical Synthesis : The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine, yielding a potential intermediate for lafutidine, demonstrates its role in creating useful chemical intermediates (Shen Li, 2012).
Construction Materials : A study on 2-chloro-3-amino-4-methylpyridine oxychloride cement shows the potential of pyridine derivatives in creating alternative, greener building materials (L. Fan, 2008).
Analytical Chemistry : Research on optimizing the electrophoretic separation of various methylpyridines, including 4-(Chloromethyl)-2-methylpyridine, contributes to advancements in analytical chemistry techniques (S. Wren, 1991).
properties
IUPAC Name |
4-(chloromethyl)-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLZDABUCJCMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methylpyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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